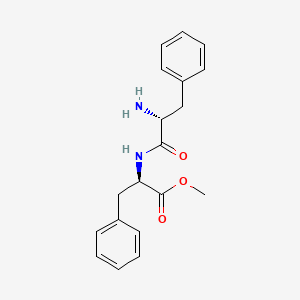
Methyl D-phenylalanyl-D-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl D-phenylalanyl-D-phenylalaninate is a derivative of phenylalanine, an essential aromatic amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl D-phenylalanyl-D-phenylalaninate typically involves the esterification of D-phenylalanine. One common method includes the reaction of D-phenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high enantiomeric purity and yield, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Methyl D-phenylalanyl-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Phenylalanine derivatives with oxidized functional groups.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl D-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to phenylalanine metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Methyl D-phenylalanyl-D-phenylalaninate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing neurological functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
α-Methyl-D-phenylalanine: Another derivative of phenylalanine with similar properties but different applications.
Methyl L-phenylalaninate: The L-enantiomer of the compound, which has different biological activities and uses.
Uniqueness
Methyl D-phenylalanyl-D-phenylalaninate is unique due to its specific stereochemistry, which imparts distinct biochemical properties and makes it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m1/s1 |
InChI Key |
FBKRSZZALAQRNH-IAGOWNOFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















